Zinc tetrasulfonate phthalocyanine
Description
Zinc phthalocyanine tetrasulfonate (ZnPcS₄) is a second-generation photosensitizer (PS) widely studied for photodynamic therapy (PDT), cancer treatment, and biomedical imaging. Its structure consists of a zinc-centered phthalocyanine macrocycle functionalized with four sulfonate (–SO₃⁻) groups, imparting hydrophilic properties and enhanced solubility in aqueous media . Key attributes include:
- Optical Properties: Strong absorption at 670–680 nm, enabling deep tissue penetration (>5 mm) and activation with near-infrared (NIR) light .
- Photodynamic Efficiency: High quantum yield of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), due to prolonged triplet-state lifetimes .
- Biodistribution: Selective accumulation in tumors via the enhanced permeability and retention (EPR) effect, driven by interactions between sulfonate groups and phospholipid-rich cancer cell membranes .
- Low Toxicity: Minimal dark toxicity and rapid clearance from healthy tissues, as demonstrated in preclinical murine and canine models .
Properties
Molecular Formula |
C32H16N8O12S4Zn |
|---|---|
Molecular Weight |
898.2 g/mol |
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid |
InChI |
InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 |
InChI Key |
CNTYIVNBEJZRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc(II) phthalocyanine tetrasulfonic acid typically involves the sulfonation of zinc phthalocyanine. The process begins with the reaction of zinc phthalocyanine with concentrated sulfuric acid, leading to the formation of the tetrasulfonic acid derivative. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of zinc(II) phthalocyanine tetrasulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is then purified through crystallization and filtration processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Zinc(II) phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can modify the electronic properties of the compound, enhancing its photophysical characteristics.
Substitution: The sulfonic acid groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of zinc(II) phthalocyanine tetrasulfonic acid, each with unique properties suitable for different applications. For example, oxidation can lead to the formation of higher oxidation states, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Zinc(II) phthalocyanine tetrasulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic and electrochemical reactions, facilitating the synthesis of complex molecules.
Biology: The compound serves as a photosensitizer in photodynamic therapy, enabling the targeted treatment of cancer and other diseases.
Medicine: Its role in photodynamic therapy extends to the treatment of various medical conditions, including skin disorders and bacterial infections.
Mechanism of Action
The mechanism of action of zinc(II) phthalocyanine tetrasulfonic acid involves its ability to generate reactive oxygen species upon exposure to light. These reactive oxygen species can induce cell death in targeted tissues, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Comparison with Similar Phthalocyanine Derivatives
Structural and Functional Differences
The following table summarizes critical distinctions between ZnPcS₄ and analogous compounds:
Photophysical and Biochemical Performance
(a) Singlet Oxygen Quantum Yields
- ZnPcS₄ : 0.56–0.62 in aqueous media, comparable to AlPcS₄ (0.58) but higher than CuPcTS (0.45) .
- mTHPC : Lower ¹O₂ yield (0.48) due to aggregation in aqueous environments .
(b) Cellular Uptake Mechanisms
- ZnPcS₄ : Relies on sulfonate-phosphate coordination with cancer cell membranes, promoting passive EPR-driven accumulation .
- AlPcS₄ : Targets lysosomes due to its hydrophilic nature but requires functionalized carriers (e.g., liposomes) for efficient delivery .
- CuPcTS : Binds selectively to α-synuclein’s N-terminal region, making it relevant for Parkinson’s disease research but less effective in tumor targeting .
(c) Stability and Solvent Compatibility
Preclinical and Clinical Advancements
Limitations and Challenges
- ZnPcS₄: Requires precise formulation (e.g., Ag@mSiO₂-FA nanocomposites) to prevent aggregation and enhance tumor retention .
- NiPcTS: Limited by low ROS yields in physiological pH conditions .
Biological Activity
Zinc tetrasulfonate phthalocyanine (ZnPcS₄) is a water-soluble derivative of phthalocyanine that has garnered significant attention in the field of photodynamic therapy (PDT) due to its unique photophysical properties and biological activities. This article explores the biological activity of ZnPcS₄, focusing on its efficacy as a photosensitizer in cancer treatment, mechanisms of action, and relevant case studies.
Photodynamic Therapy Mechanism
Photodynamic therapy involves the use of photosensitizers that, upon activation by light, produce reactive oxygen species (ROS) capable of inducing cell death. ZnPcS₄ exhibits strong absorption in the red region of the spectrum (around 670 nm), which allows for deeper tissue penetration. The compound generates singlet oxygen () and other ROS through both type I and type II mechanisms, leading to cellular damage and apoptosis in targeted cells .
In Vitro Studies
- Melanoma Treatment : A study utilizing A375 human melanoma spheroids demonstrated that ZnPcS₄ conjugated to gold nanoparticles significantly enhanced phototoxicity. At a concentration of 12.73 µM, ZnPcS₄ reduced cell viability by approximately 50% after PDT treatment .
- Cell Line Studies : In vitro assays on Chinese hamster lung fibroblast cells (V-79) indicated that ZnPcS₄ effectively inactivated these cells under light exposure, showcasing its potential as a potent photosensitizer .
- Nanoconjugates : Research has shown that ZnPcS₄ can be effectively loaded onto various nanocarriers (e.g., albumin nanospheres, silica nanoparticles), enhancing its cellular uptake and photodynamic efficacy. For instance, ZnPcS₄-loaded albumin nanospheres demonstrated significant antitumor activity in mouse models .
In Vivo Studies
- Animal Models : In vivo studies involving Swiss albino mice with Ehrlich solid tumors showed that ZnPcS₄ administered via intratumoral injection led to tumor regression when combined with PDT. The study reported partial to complete responses in tumor-bearing animals .
- Toxicity Assessment : A phase I clinical trial assessed the safety of ZnPcS₄ in dogs with naturally occurring tumors. Doses up to 4 mg/kg showed no signs of toxicity and resulted in favorable tumor responses, indicating a promising safety profile for further clinical applications .
Comparative Efficacy Table
| Study Focus | Cell Line / Model | Concentration | Result |
|---|---|---|---|
| Melanoma Treatment | A375 spheroids | 12.73 µM | ~50% reduction in viability |
| Lung Fibroblasts | V-79 | Not specified | Effective photoinactivation |
| Tumor Regression | Ehrlich Tumor | Intratumoral | Partial to complete responses |
| Clinical Trial | Dogs | ≤4 mg/kg | No toxicity; positive tumor response |
Q & A
Q. Q1. How can researchers optimize experimental parameters for ZnPcS₄ in photodynamic therapy (PDT)?
Category : Experimental Design in PDT Answer :
- Step 1 : Determine the optimal light dose (fluence rate and wavelength) using a tunable laser system. ZnPcS₄ absorbs strongly at 670–680 nm, enabling deep tissue penetration .
- Step 2 : Titrate ZnPcS₄ concentration (e.g., 0.1–10 µM) in 3D tumor spheroid models to balance ROS generation and cytotoxicity .
- Step 3 : Quantify singlet oxygen (¹O₂) using electron spin resonance (ESR) with TEMP as a trapping agent .
- Validation : Compare cell viability (MTT assay) and ROS levels (DCFH-DA probe) across light/dark conditions .
Q. Q2. What methodologies are used to evaluate the photophysical properties of ZnPcS₄ in different solvents?
Category : Photophysical Characterization Answer :
- UV-Vis Spectroscopy : Measure absorbance maxima (e.g., 620 nm in methanol) to assess aggregation states. Monomeric ZnPcS₄ shows sharper peaks, while aggregated forms exhibit broadening .
- Fluorescence Lifetime Imaging (FLIM) : Resolve triplet-state lifetimes (τT) in solvents like DMSO (longer τT) vs. water (shorter τT due to aggregation) .
- Solvent Selection : Prioritize solvents with low singlet oxygen quenching (e.g., deuterated water) to enhance ¹O₂ quantum yield (ΦΔ ≈ 0.48 in water) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported photodynamic efficiencies of ZnPcS₄ across studies?
Category : Data Contradiction Analysis Answer :
- Factor 1 : Solvent-dependent aggregation. Use dynamic light scattering (DLS) to confirm monomeric vs. aggregated states .
- Factor 2 : Oxygen availability. Conduct experiments under controlled O₂ levels (e.g., hypoxia chambers) to isolate ¹O₂ contributions .
- Factor 3 : Cell line variability. Standardize models using 3D spheroids or organoids to mimic in vivo conditions .
- Validation : Cross-reference ΦΔ values with ESR data and solvent absorption profiles .
Q. Q4. What strategies enhance ZnPcS₄'s integration into electrocatalytic systems for oxygen evolution reactions (OER)?
Category : Advanced Material Design Answer :
- Intercalation : Embed ZnPcS₄ into NiFe-layered double hydroxides (LDHs) via electrostatic interactions. Confirm using X-ray diffraction (XRD) and FTIR .
- Electrochemical Testing : Perform cyclic voltammetry (CV) in alkaline media (pH 13) to assess OER overpotential reduction. Target current densities >10 mA/cm² at <300 mV overpotential .
- Stability Analysis : Use chronoamperometry over 24 hours to evaluate degradation. Compare with unmodified LDHs .
Q. Q5. How can ZnPcS₄'s binding affinity to biomaterials (e.g., silk proteins) be quantified and optimized?
Category : Biomaterial Interaction Studies Answer :
- Binding Assay : Soak recombinant silk films in ZnPcS₄ solutions (1 mg/mL in 70% methanol). Monitor binding via absorbance at 335 nm .
- Competitive Displacement : Introduce cationic competitors (e.g., polylysine) to confirm charge-driven binding .
- Functional Impact : Measure retained ¹O₂ production post-binding using ESR to ensure no loss of photochemical activity .
Q. Q6. What advanced techniques address challenges in quantifying singlet oxygen in heterogeneous systems?
Category : Methodological Innovation Answer :
- ESR with Spatial Resolution : Use imaging ESR to map ¹O₂ distribution in 3D tumor models .
- Nanoparticle-Based Traps : Develop silica nanoparticles functionalized with singlet oxygen sensors for localized detection .
- Control Experiments : Compare ZnPcS₄ with non-sulfonated analogs (e.g., ZnPc) to isolate sulfonate group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
